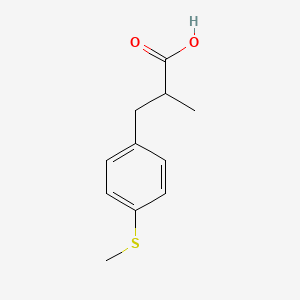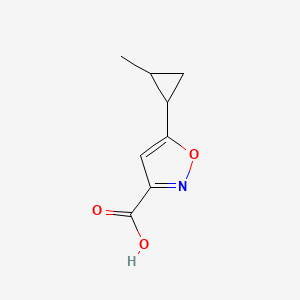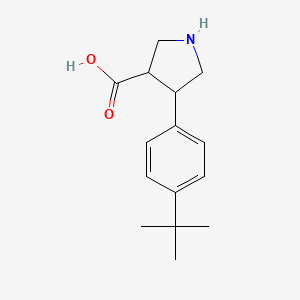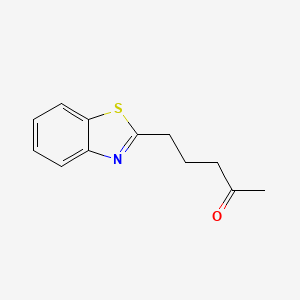
3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol: is a chemical compound that features a pyrrolidine ring substituted with a tetrahydronaphthalenylmethyl group. This compound is of interest due to its unique structure, which combines elements of both naphthalene and pyrrolidine, potentially offering a range of chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Tetrahydronaphthalenylmethyl Intermediate: This can be achieved by hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, followed by a Friedel-Crafts alkylation to introduce the methyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Coupling Reaction: The final step involves coupling the tetrahydronaphthalenylmethyl intermediate with the pyrrolidine ring, typically using a reductive amination reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the naphthalene ring, further hydrogenating it to form more saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for reduction.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives of the naphthalene ring.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, the compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydronaphthalene: Shares the naphthalene core but lacks the pyrrolidine ring.
Pyrrolidine: Lacks the naphthalene moiety but shares the pyrrolidine ring structure.
Naphthalene Derivatives: Various derivatives of naphthalene with different substituents.
Uniqueness: The uniqueness of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol lies in its combined structure, which offers a unique set of chemical and biological properties not found in its individual components
Eigenschaften
Molekularformel |
C15H21NO |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
3-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C15H21NO/c17-15(8-9-16-11-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-2,4,7,13,16-17H,3,5-6,8-11H2 |
InChI-Schlüssel |
XKFBJKJRVRHRDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)CC3(CCNC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






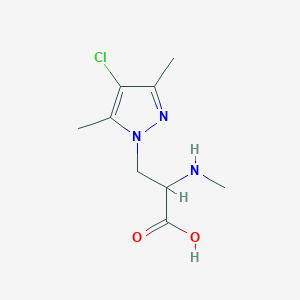
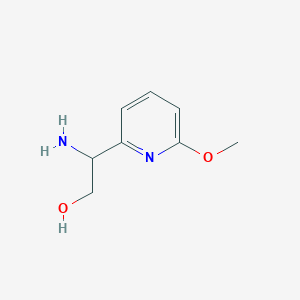
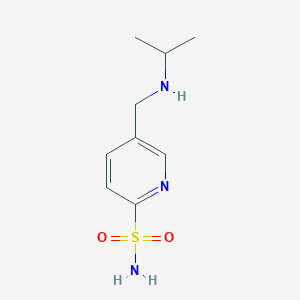
![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
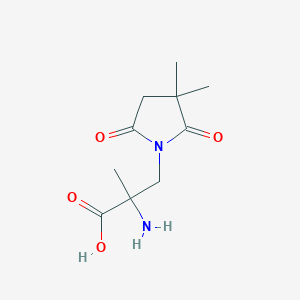
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
